Boc-2,3-Dimethy-L-Phenylalanine
CAS No.:
Cat. No.: VC16485580
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H23NO4 |
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Molecular Weight | 293.36 g/mol |
IUPAC Name | 3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
Standard InChI Key | UWEUVXSPNWWCBP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Introduction
Structural and Chemical Properties
Boc-2,3-Dimethyl-L-Phenylalanine (molecular formula: C₁₆H₂₁NO₄, molecular weight: 293.36 g/mol) features a chiral center at the α-carbon of the phenylalanine backbone, ensuring stereochemical integrity in peptide synthesis. The Boc group, a tert-butoxycarbonyl moiety, protects the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. The 2,3-dimethylphenyl substitution introduces steric hindrance and hydrophobicity, influencing peptide conformation and target binding.
Key Physicochemical Characteristics
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but poorly soluble in water due to hydrophobic methyl groups .
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Stability: Stable under acidic conditions but susceptible to deprotection via trifluoroacetic acid (TFA) in dichloromethane .
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Optical Activity: High enantiomeric excess (>99%) is achievable via stereoselective synthesis, critical for maintaining biological specificity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with L-phenylalanine as the starting material. Key steps include:
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Amino Protection: Reacting L-phenylalanine with Boc anhydride or Boc chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
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Methylation: Introducing methyl groups at the 2 and 3 positions via Friedel-Crafts alkylation using methyl chloride and AlCl₃.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Boc Protection | Boc₂O, TEA, THF, 24h, RT | 85–90 |
Methylation | CH₃Cl, AlCl₃, DCM, 0°C → RT, 12h | 70–75 |
Deprotection (Optional) | TFA/DCM (1:1), 2h, RT | 95 |
Industrial-Scale Manufacturing
Industrial processes optimize cost and efficiency:
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Continuous Flow Reactors: Enhance mixing and heat transfer during Boc protection, reducing reaction time by 40%.
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Crystallization-Based Purification: Replaces chromatography for large batches, achieving 90% recovery .
Applications in Peptide Synthesis
Enhanced Peptide Stability
Incorporating Boc-2,3-Dimethyl-L-Phenylalanine into peptides improves resistance to proteolytic degradation. The methyl groups shield peptide bonds from enzymes, extending half-life in biological systems . For example, Boc-protected dipeptides exhibit 3-fold greater stability in serum compared to unprotected analogs .
Antimicrobial Peptides (AMPs)
Boc-2,3-Dimethyl-L-Phenylalanine-based dipeptides (e.g., Boc-Phe-Trp-OMe) demonstrate broad-spectrum antibacterial activity:
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Gram-Positive Bacteria: MIC₉₀ = 230 µg/mL against Staphylococcus aureus .
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Gram-Negative Bacteria: MIC₉₀ = 400 µg/mL against Escherichia coli .
Mechanistically, these peptides disrupt bacterial membranes, inducing permeabilization and biofilm erosion .
Comparative Antibacterial Efficacy
Peptide | Target Bacterium | MIC₉₀ (µg/mL) |
---|---|---|
Boc-Phe-Trp-OMe | S. aureus | 230 |
Boc-Trp-Trp-OMe | E. coli | 400 |
Challenges and Future Directions
Synthetic Limitations
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Racemization Risk: Prolonged reaction times during methylation may lead to epimerization, reducing enantiopurity . Microwave-assisted synthesis reduces this risk by shortening reaction durations.
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Cost of Scaling: Industrial-scale Boc protection requires large volumes of anhydrous solvents, increasing production costs by 30% .
Emerging Applications
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